molecular formula C15H13N5 B11763705 1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine CAS No. 886495-99-4

1-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine

Cat. No.: B11763705
CAS No.: 886495-99-4
M. Wt: 263.30 g/mol
InChI Key: DCQYXMQXZWDIMA-UHFFFAOYSA-N
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Description

1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine is a complex organic compound with a unique structure that includes two benzimidazole rings connected by a single bond

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the benzimidazole rings .

Scientific Research Applications

1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1H,1’H-[2,5’-bibenzo[d]imidazol]-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

CAS No.

886495-99-4

Molecular Formula

C15H13N5

Molecular Weight

263.30 g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C15H13N5/c1-20-14-5-3-10(16)7-13(14)19-15(20)9-2-4-11-12(6-9)18-8-17-11/h2-8H,16H2,1H3,(H,17,18)

InChI Key

DCQYXMQXZWDIMA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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